molecular formula C32H52N8O9 B12607075 L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine CAS No. 651292-20-5

L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine

Cat. No.: B12607075
CAS No.: 651292-20-5
M. Wt: 692.8 g/mol
InChI Key: WMGIXEMWECFPBU-GXEFBUODSA-N
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Description

L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine is a peptide compound composed of multiple amino acids. Each amino acid in this sequence contributes to the overall properties and potential applications of the compound. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like threonine or phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acids in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of threonine can lead to the formation of hydroxythreonine.

Scientific Research Applications

L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine has various applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and interactions with proteins.

    Medicine: Explored for potential therapeutic uses, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine depends on its interaction with specific molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: A dipeptide with similar amino acid composition.

    L-Valyl-L-alanine: Another dipeptide with comparable properties.

    L-Alanyl-L-glutamine: A dipeptide known for its stability and use in medical applications.

Uniqueness

L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions and functionalities.

Properties

CAS No.

651292-20-5

Molecular Formula

C32H52N8O9

Molecular Weight

692.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C32H52N8O9/c1-17(2)25(31(47)38-22(32(48)49)13-9-10-14-33)39-29(45)23(15-21-11-7-6-8-12-21)37-24(42)16-35-30(46)26(20(5)41)40-28(44)19(4)36-27(43)18(3)34/h6-8,11-12,17-20,22-23,25-26,41H,9-10,13-16,33-34H2,1-5H3,(H,35,46)(H,36,43)(H,37,42)(H,38,47)(H,39,45)(H,40,44)(H,48,49)/t18-,19-,20+,22-,23-,25-,26-/m0/s1

InChI Key

WMGIXEMWECFPBU-GXEFBUODSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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